molecular formula C8H17N B11942661 1-Ethyl-4-methylpiperidine CAS No. 14528-13-3

1-Ethyl-4-methylpiperidine

Cat. No.: B11942661
CAS No.: 14528-13-3
M. Wt: 127.23 g/mol
InChI Key: JUHZIHYGDUXTFJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylpiperidine is an organic compound with the molecular formula C8H17N. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

1-Ethyl-4-methylpiperidine can be synthesized through various synthetic routes. One common method involves the alkylation of 4-methylpiperidine with ethyl halides under basic conditions. Another approach is the reductive amination of 4-methylpiperidine with ethyl aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity. These methods typically employ catalysts such as palladium or rhodium to facilitate the hydrogenation and cyclization reactions .

Chemical Reactions Analysis

1-Ethyl-4-methylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and ethyl halides. The major products formed from these reactions are N-oxides, secondary amines, and substituted piperidines .

Scientific Research Applications

1-Ethyl-4-methylpiperidine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. It can also function as a receptor agonist or antagonist by mimicking or blocking the natural ligand .

Comparison with Similar Compounds

1-Ethyl-4-methylpiperidine can be compared with other piperidine derivatives, such as:

  • 1-Propyl-4-methylpiperidine
  • 1-Butyl-4-methylpiperidine
  • 1-Hexyl-4-methylpiperidine

These compounds share similar structural features but differ in their alkyl substituents. The unique ethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

1-ethyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-9-6-4-8(2)5-7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHZIHYGDUXTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14528-13-3
Record name 1-ETHYL-4-METHYLPIPERIDINE
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